molecular formula C9H9F3O3S B147665 2,2,2-Trifluoroethyl p-toluenesulfonate CAS No. 433-06-7

2,2,2-Trifluoroethyl p-toluenesulfonate

Cat. No. B147665
Key on ui cas rn: 433-06-7
M. Wt: 254.23 g/mol
InChI Key: IGKCQDUYZULGBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09107916B2

Procedure details

To a solution of 4-methylbenzenesulfonyl chloride (3.4 g, 17.83 mmol) and Et3N (3.61 g, 35.66 mmol) in DCM (80 mL) was added 2,2,2-trifluoroethan-1-ol (2.32 g, 23.18 mmol) slowly, the mixture was then stirred at r.t. until TLC showed no starting material. Water was added to the reaction mixture, and extracted with DCM, collected the organic phase and washed with brine, dried with anhydrous Na2SO4, removed the solvent to give 4.2 g of the title compound (93%). 1H NMR (400 MHz, CDCl3): δ 2.47 (3H, s), 4.34 (2H, q, J=8.0 Hz), 7.38 (2H, d, J=8.0 Hz), 7.81 (2H, d, J=8.0 Hz).
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
3.61 g
Type
reactant
Reaction Step One
Quantity
2.32 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][CH:3]=1.CCN(CC)CC.[F:19][C:20]([F:24])([F:23])[CH2:21][OH:22].O>C(Cl)Cl>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([O:22][CH2:21][C:20]([F:24])([F:23])[F:19])(=[O:10])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
3.61 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
2.32 g
Type
reactant
Smiles
FC(CO)(F)F
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was then stirred at r.t. until TLC
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CUSTOM
Type
CUSTOM
Details
collected the organic phase
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
removed the solvent

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.